molecular formula C11H15ClFNO2 B1521156 4-{[(3-Fluorophenyl)methyl]amino}butanoic acid hydrochloride CAS No. 1181458-22-9

4-{[(3-Fluorophenyl)methyl]amino}butanoic acid hydrochloride

Cat. No. B1521156
CAS RN: 1181458-22-9
M. Wt: 247.69 g/mol
InChI Key: OAKHLBPOMZNDRQ-UHFFFAOYSA-N
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Description

4-{[(3-Fluorophenyl)methyl]amino}butanoic acid hydrochloride is a chemical compound with the CAS Number: 1181458-22-9 . It has a molecular weight of 247.7 . The IUPAC name for this compound is 4-[(3-fluorobenzyl)amino]butanoic acid hydrochloride .


Molecular Structure Analysis

The InChI code for 4-{[(3-Fluorophenyl)methyl]amino}butanoic acid hydrochloride is 1S/C11H14FNO2.ClH/c12-10-4-1-3-9(7-10)8-13-6-2-5-11(14)15;/h1,3-4,7,13H,2,5-6,8H2,(H,14,15);1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-{[(3-Fluorophenyl)methyl]amino}butanoic acid hydrochloride is a solid at room temperature . It has a molecular weight of 247.69 and a molecular formula of C11H14FNO2•HCl .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It serves as a biochemical tool for probing protein interactions and dynamics, aiding in the understanding of cellular processes at the molecular level .

Safety and Hazards

This compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-[(3-fluorophenyl)methylamino]butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2.ClH/c12-10-4-1-3-9(7-10)8-13-6-2-5-11(14)15;/h1,3-4,7,13H,2,5-6,8H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKHLBPOMZNDRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CNCCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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